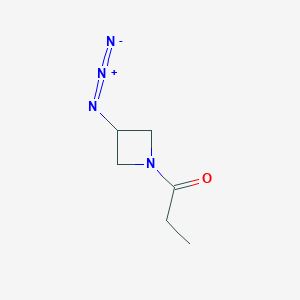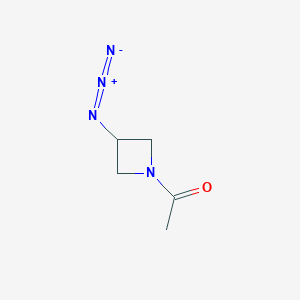
Acide 2-(3-(trifluorométhyl)pyrrolidin-1-yl)propanoïque
Vue d'ensemble
Description
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H12F3NO2 and its molecular weight is 211.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche antivirale
Ce composé a été utilisé dans la synthèse de nouveaux composés présentant des activités antivirales potentielles. Par exemple, il a été impliqué dans l'étude contre le virus de la grippe (H1N1), le virus de l'herpès simplex de type 1 (HSV-1) et le coxsackievirus B3 (COX-B3) . Le groupe trifluorométhyle pourrait potentiellement améliorer l'activité biologique de ces composés.
Synthèse chimique
Le groupe trifluorométhyle dans ce composé est particulièrement intéressant en synthèse chimique. Il est souvent utilisé dans le développement de nouvelles entités chimiques aux propriétés pharmacologiques améliorées . Ce groupe peut modifier considérablement les propriétés physiques et chimiques des molécules, telles que la volatilité, la lipophilie et la stabilité métabolique.
Science des matériaux
En science des matériaux, ce composé pourrait être utilisé pour modifier les propriétés de surface des matériaux. La présence à la fois d'un groupe pyrrolidinyle et d'un fragment d'acide propanoïque offre des possibilités de fonctionnalisation diverses, qui peuvent être exploitées pour créer des matériaux aux propriétés spécifiques souhaitées .
Chimie analytique
Acide 2-(3-(trifluorométhyl)pyrrolidin-1-yl)propanoïque: peut servir de standard ou de réactif en chimie analytique en raison de sa structure unique. Il peut être utilisé pour le développement de méthodes ou l'étalonnage dans les techniques chromatographiques .
Développement pharmaceutique
La structure du composé suggère des applications potentielles dans le développement pharmaceutique. Le groupe trifluorométhyle est une fraction courante dans les produits pharmaceutiques, connu pour améliorer les propriétés des médicaments comme la stabilité métabolique et la biodisponibilité .
Recherche biochimique
Ce composé peut être utilisé en recherche biochimique pour étudier les interactions enzyme-substrat, en particulier avec les enzymes qui métabolisent les dérivés de l'acide propanoïque. Il pourrait contribuer à comprendre le rôle des groupes trifluorométhyles dans les systèmes biologiques .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the compound has a density of 1114±006 g/cm3 (Predicted), a melting point of 162-172°C, and a boiling point of 2637±230 °C (Predicted) .
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-5(7(13)14)12-3-2-6(4-12)8(9,10)11/h5-6H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVCRHOHVWYDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1476438.png)








